5-Bromo-6-Chloro Substitution Enables Potent GSK-3β Kinase Inhibition (IC50 55 nM) in Derivative Form
The 5-bromo-6-chloro indazole scaffold, when derivatized as N-(5-bromo-6-chloro-1H-indazol-3-yl)butyramide, demonstrates potent inhibition of human recombinant glycogen synthase kinase-3 beta (GSK-3β) with an IC50 value of 55 nM in a scintillation proximity assay using gamma[33P]-ATP [1]. This derivative exhibited 10-fold selectivity over cytochrome P450 1A2 (IC50 = 550 nM), indicating target-specific engagement driven by the 5-bromo-6-chloro substitution pattern. GSK-3β is a validated therapeutic target in oncology, type 2 diabetes, and neurodegenerative disorders including Alzheimer's disease, where ATP-competitive inhibitors require precise hinge-binding geometry afforded by indazole scaffolds.
| Evidence Dimension | Kinase inhibitory activity (GSK-3β) |
|---|---|
| Target Compound Data | IC50 = 55 nM for N-(5-bromo-6-chloro-1H-indazol-3-yl)butyramide derivative |
| Comparator Or Baseline | CYP1A2 off-target IC50 = 550 nM (same derivative); typical screening hit threshold for kinase inhibitors = 1-10 μM |
| Quantified Difference | 10-fold GSK-3β/CYP1A2 selectivity ratio; ~18-180× more potent than typical screening threshold |
| Conditions | Human recombinant GSK-3β; gamma[33P]-ATP scintillation proximity assay; 30 min incubation |
Why This Matters
This potency demonstrates that the 5-bromo-6-chloro substitution pattern is compatible with sub-100 nM target engagement, a threshold relevant for lead optimization in kinase drug discovery.
- [1] BindingDB. BDBM50313700 (CHEMBL1089722): N-(5-bromo-6-chloro-1H-indazol-3-yl)butyramide. GSK3-beta IC50 = 55 nM; CYP1A2 IC50 = 550 nM. Sanofi-aventis data curated by ChEMBL. DOI:10.7270/Q2QN66XJ View Source
